Physicochemical properties of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Physicochemical properties of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Importance of a Modern Heterocyclic Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of heterocyclic building blocks, 7-azaindole derivatives, such as 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, have garnered significant attention. This is not by chance, but by rational design. The fusion of a pyrrole ring with a pyridine nucleus creates a bioisostere of indole, a privileged structure in numerous biologically active compounds.
The true value of this specific molecule, however, is amplified by the tactical placement of a trifluoromethyl (-CF3) group on the pyridine ring. This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key physicochemical properties. The incorporation of a -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These attributes are critical for optimizing pharmacokinetic profiles and enhancing therapeutic efficacy.[1]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the core physicochemical properties of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, the experimental rationale for their determination, and their direct implications for pharmaceutical development.
Core Molecular and Structural Characteristics
A foundational understanding begins with the molecule's essential structural and identifying information. These data are critical for database searches, regulatory submissions, and analytical characterization.
Caption: 2D Structure of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.
| Identifier | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | [2] |
| CAS Number | 1036027-54-9 | [3][4] |
| Molecular Formula | C₈H₅F₃N₂ | [3][4][5] |
| Molecular Weight | 186.14 g/mol | [3][4] |
| Monoisotopic Mass | 186.04048 Da | [5] |
| Canonical SMILES | C1=CC(=NC2=C1NC=C2)C(F)(F)F | [5] |
| InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H | [2][5] |
| InChIKey | CEHDABSKCYWHHY-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties: A Quantitative Overview
The interaction of a drug candidate with a biological system is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore essential for predicting in vivo behavior.
| Property | Value | Significance in Drug Development |
| Physical Form | Solid | |
| Melting Point | 104-105 °C | |
| Boiling Point | 270.7 °C (at 760 mmHg) | |
| XlogP (Predicted) | 2.0 | [5] |
| pKa (Predicted) | See Discussion Below | |
| Solubility | See Discussion Below |
Lipophilicity (logP): Balancing Permeability and Solubility
The partition coefficient (logP) is a cornerstone of medicinal chemistry, quantifying a compound's distribution between an oily (n-octanol) and an aqueous phase. A predicted XlogP of 2.0 for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine places it in a favorable range for many drug targets.[5] This value reflects the significant contribution of the -CF3 group to increasing lipophilicity.[1] A balanced logP is crucial: too low, and the molecule may not cross cellular membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa value is the pH at which a compound is 50% ionized.[6] For 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, two key ionizable centers exist:
-
Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen can accept a proton, making it a weak base. The electron-withdrawing -CF3 group will decrease the basicity of this nitrogen compared to an unsubstituted pyrrolopyridine. The pKa of pyridine itself is 5.23.[7]
-
Pyrrole Nitrogen (Acidic): The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated under strongly basic conditions.
Spectroscopic and Analytical Profile
Modern analytical techniques are essential for confirming the identity, purity, and structure of a compound. While full spectra are beyond the scope of this guide, key predicted analytical data provide a reference for experimental verification.
| Analytical Data Type | Predicted Values | Significance |
| Mass Spectrometry | Adducts (m/z): [M+H]⁺: 187.04776, [M+Na]⁺: 209.02970, [M-H]⁻: 185.03320 | [5] |
| Collision Cross Section (CCS) | Predicted CCS (Ų): [M+H]⁺: 132.2, [M-H]⁻: 129.7 | [5] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra are essential for unambiguous structural elucidation. | |
| Infrared (IR) Spectroscopy | IR spectra would reveal characteristic peaks for N-H, C-H, C=N, and C-F bonds. |
Methodologies for Experimental Physicochemical Profiling
To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The choice of experimental protocol is critical for generating reliable and reproducible data. The methods described here are standard in the pharmaceutical industry for their robustness and relevance.
Workflow for logP/logD Determination: The Shake-Flask Method
The "shake-flask" method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[6]
Caption: Standard workflow for the shake-flask logP determination method.
-
Causality: The core principle is to allow the compound to reach thermodynamic equilibrium between two immiscible phases. Shaking increases the surface area between the phases, accelerating the time to equilibrium. Centrifugation is essential to ensure a clean separation without cross-contamination, which would invalidate the results.[6]
-
Self-Validation: The protocol is self-validating by running controls with compounds of known logP values. The concentration measurement in both phases must account for the total mass of the compound added, ensuring mass balance.
Protocol for pKa Determination: Potentiometric Titration
This method provides a direct measure of a compound's pKa by monitoring pH changes during titration with a strong acid or base.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture.
-
Titration: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.
-
Data Collection: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., KOH) titrant, recording the pH value after each incremental addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), where the concentrations of the ionized and non-ionized species are equal. Specialized software is used to calculate the precise pKa from the titration curve.
-
Expertise: The choice of co-solvent is critical for poorly soluble compounds but can slightly alter the apparent pKa. Therefore, reporting the experimental conditions is mandatory. This method is highly accurate for compounds with pKa values within the 2-12 range.[6]
Protocol for Thermodynamic Solubility Measurement
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, a critical parameter for formulation and bioavailability.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Trustworthiness: This method is considered the most reliable because it measures the true equilibrium state.[6] It is crucial to confirm that the solid form of the compound has not changed during the experiment (e.g., from crystalline to amorphous), which can be checked using techniques like XRPD.
Conclusion: A Profile of a Privileged Scaffold
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine represents a highly valuable building block for modern drug discovery. Its physicochemical profile, dominated by the lipophilic and electron-withdrawing nature of the trifluoromethyl group, provides a strong foundation for developing drug candidates with favorable ADME properties. The predicted XlogP of 2.0 suggests a good balance for membrane permeability, while its solid nature and high melting point indicate good stability.
A thorough experimental investigation of its pKa and pH-dependent solubility is a critical next step for any development program. By employing robust, validated protocols as outlined in this guide, researchers can generate the high-quality data needed to confidently advance molecules based on this scaffold, unlocking its full potential in the pursuit of novel therapeutics for a range of diseases, from cancer to inflammatory disorders.[8][9]
References
-
PubChem. 5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
-
The Handbook of Medicinal Chemistry. Physicochemical Properties. Royal Society of Chemistry. (2023). [Link]
-
Mansouri, K., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environ Health Perspect. [Link]
-
Pardhi, D. M., et al. Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. (2021). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Pacific BioLabs. Physicochemical Properties. [Link]
-
Ito, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2019). [Link]
-
PubChem. 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. National Center for Biotechnology Information. [Link]
-
J&K Scientific. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
Kumar, R., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. (2023). [Link]
-
Kütt, A., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. (2017). [Link]
-
AbacipharmTech. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (2020). [Link]
-
Rusin, K., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. (2022). [Link]
-
Evans, J., et al. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry. (2020). [Link]
-
Wang, Y., et al. Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of the Indian Chemical Society. (2015). [Link]
-
Asati, V., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. (2021). [Link]
-
El-Gamal, M. I., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Research. (2019). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-Trifluoromethyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1036027-54-9 [sigmaaldrich.com]
- 4. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | CAS 1036027-54-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. PubChemLite - 5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine (C8H5F3N2) [pubchemlite.lcsb.uni.lu]
- 6. books.rsc.org [books.rsc.org]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
